molecular formula C15H14Cl2O3 B599782 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 148476-22-6

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No. B599782
M. Wt: 313.174
InChI Key: KIKARNYYJSEROI-UHFFFAOYSA-N
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Description

“3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one” is also known as Spirodiclofen . It is a selective, non-systemic acaricide from the new chemical class of tetronic acid derivatives . It shows activity against all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .


Molecular Structure Analysis

The empirical formula of Spirodiclofen is C21H24Cl2O4 . The molecular weight is 411.32 . The structure includes a spiro[4.5]dec-3-en-2-one ring attached to a 2,4-dichlorophenyl group .


Physical And Chemical Properties Analysis

Spirodiclofen has a molecular weight of 411.3 g/Mol . The vapor pressure is 3.00 X 10-04 mPa at 25°C .

Scientific Research Applications

  • Synthesis and Industrial Applications : It serves as a key intermediate in the synthesis of spirodiclofen, a compound used in industrial production, particularly in the agricultural sector as an acaricide to control mite infestations in crops (Zhao Jin-hao, 2009).

  • Crystal Structure Analysis : The compound and its derivatives have been studied for their crystal structures, which is significant in the field of material science and crystallography (Wang et al., 2011).

  • Precursor in Natural Product Synthesis : It has been identified as a precursor in the synthesis of natural products found in fruits like nectarines, contributing to flavor and fragrance chemistry (H. Knapp et al., 1997).

  • Antimycobacterial Activity : Certain derivatives of this compound have shown antimycobacterial activity, which could be significant in the development of new treatments for bacterial infections (Özlen Güzel et al., 2006).

  • Fungicidal Properties : Some derivatives exhibit fungicidal activity, which can be applied in the field of agricultural sciences to protect crops from fungal diseases (Zhao Yu et al., 2017).

  • Anticonvulsant Properties : Studies on related compounds have demonstrated potential anticonvulsant properties, opening avenues for pharmaceutical applications in treating seizures (K. Kamiński et al., 2008).

  • Enzyme Inhibition : It has been used to inhibit enzymes like lactate dehydrogenase, which is crucial in studying metabolic pathways and developing treatments for metabolic disorders (Y. Kato et al., 1995).

Safety And Hazards

Spirodiclofen has been classified as Carcinogenic 1B, Reproductive toxicant 2, Skin Sensitizer 1B, Specific Target Organ Toxicity - Repeated Exposure 2, and Aquatic Chronic 1 according to the CLP Regulation . It may cause an allergic skin reaction .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c16-9-4-5-10(11(17)8-9)12-13(18)15(20-14(12)19)6-2-1-3-7-15/h4-5,8,18H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKARNYYJSEROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894959
Record name 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

CAS RN

148476-22-6
Record name 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148476-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAJ-2510
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148476226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAJ-2510
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7IB840UY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5
Citations
JH ZHAO, ZC WANG, Y Zhou, GN ZHU… - Chinese Journal of …, 2011 - sioc-journal.cn
In order to develop novel spirocyclic tetronic acid lead compounds, twenty-one derivatives of spirocyclic tetronic acid were synthesized from the key intermediate of Spirodiclofen, 3-(2, 4-…
Number of citations: 2 sioc-journal.cn
European Food Safety Authority (EFSA) - EFSA Journal, 2016 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the evaluating Member State (EMS) Belgium compiled an application to modify the existing maximum residue level (MRL) …
Number of citations: 0 efsa.onlinelibrary.wiley.com
European Food Safety Authority - EFSA Journal, 2012 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the Netherlands, herewith referred as the evaluating Member State (EMS), received an application from Bayer SAS‐Bayer …
Number of citations: 1 efsa.onlinelibrary.wiley.com
赵金浩, 王宗成, 周勇, 朱国念, 俞传明 - 有机化学, 2011 - sioc-journal.cn
为了寻求新颖的螺环季酮酸先导化合物, 以3-(2, 4-二氯苯基)-4-羟基-1-氧杂螺[4.5] 癸-3-烯-2-酮为原料, 合成了21 个螺环季酮酸衍生物, 其结构经1H NMR, ESI MS 和元素分析确认, 并测定了…
Number of citations: 4 sioc-journal.cn
CS Anjos - 2018 - teses.usp.br
A biorremediação tornou-se uma das soluções viáveis para a remoção de xenobióticos do meio ambiente ou convertendo estes em produtos não tóxicos para o ecossistema e para o …
Number of citations: 1 www.teses.usp.br

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